molecular formula C7H13O6P B8675101 Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate CAS No. 111949-20-3

Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate

Cat. No.: B8675101
CAS No.: 111949-20-3
M. Wt: 224.15 g/mol
InChI Key: PFRVWBLSLQEUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(dimethoxyphosphoryl)-3-oxobutanoate is a useful research compound. Its molecular formula is C7H13O6P and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

111949-20-3

Molecular Formula

C7H13O6P

Molecular Weight

224.15 g/mol

IUPAC Name

methyl 4-dimethoxyphosphoryl-3-oxobutanoate

InChI

InChI=1S/C7H13O6P/c1-11-7(9)4-6(8)5-14(10,12-2)13-3/h4-5H2,1-3H3

InChI Key

PFRVWBLSLQEUJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the title A compound (83.9 g, 0.378 mol), bissilylacetamide (15.23 g, 0.075 mol) and trimethylphosphite (200 g, 1.61 mol) was refluxed (oil bath temp. 125° C.) under argon for 15 hours. TLC, silica gel, 10 methanol/ethyl acetate Rf =0.39, (UV and 4,4'-bis-dimethylaminobenzhydrol/heat). The reaction mixutre was cooled to 70° C., volatile components were distilled at 10 mm pressure, and then the product was kept at 0.5 mm pressure for ten minutes. The product was taken up in 250 mL ethyl acetate and washed with brine (2×50 mL), aqueous sodium bicarbonate (25 mL, vigorous reaction) and brine. The organic phase was dried (magnesium sulfate) and the solvent was removed under vaccum to give 55.79 g of the crude title compound. The product was heated to 100° C. under vaccum (0.4 mm) for five minutes to remove the more volatile impurities. The product was cooled, dissolved in 200 mL ethyl acetate, and treated with charcoal, and filtered through a pad of Celite. The filtrate was evaporated to give 43.01 g (yield 51% uncorrected) of the title compound
[Compound]
Name
compound
Quantity
83.9 g
Type
reactant
Reaction Step One
Name
bissilylacetamide
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

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